molecular formula C8H9F B1295033 2-Fluoro-1,3-dimethylbenzene CAS No. 443-88-9

2-Fluoro-1,3-dimethylbenzene

Cat. No.: B1295033
CAS No.: 443-88-9
M. Wt: 124.15 g/mol
InChI Key: JTAUTNBVFDTYTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Mode of Action

It’s known that aromatic compounds can undergo electrophilic aromatic substitution reactions . In such reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that aromatic compounds can participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-1,3-dimethylbenzene . These factors could include temperature, pH, and the presence of other substances that could interact with the compound.

Biochemical Analysis

Biochemical Properties

2-Fluoro-1,3-dimethylbenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. In particular, the compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK/ERK pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis . Additionally, the compound can affect the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases and other phase II enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with other biomolecules, resulting in enzyme inhibition or activation, as well as changes in gene expression . Additionally, this compound can undergo electrophilic aromatic substitution reactions, which can further modulate its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or oxidative conditions . Long-term exposure to this compound in in vitro or in vivo studies has been shown to result in cumulative effects on cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects on the animals. At higher doses, this compound can exhibit toxic or adverse effects, such as hepatotoxicity, neurotoxicity, and immunotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced beyond a certain dosage level .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, leading to the formation of hydroxylated metabolites, which can be further conjugated with glucuronic acid or sulfate for excretion . These metabolic transformations can influence the compound’s biological activity and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich tissues . Additionally, this compound can interact with serum albumin and other plasma proteins, which can affect its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to various cellular compartments, including the endoplasmic reticulum, mitochondria, and lysosomes . Targeting signals and post-translational modifications may play a role in directing this compound to specific organelles, where it can exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-1,3-dimethylbenzene can be synthesized through several methods. One common approach involves the fluorination of 1,3-dimethylbenzene (m-xylene) using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a catalyst like silver fluoride (AgF) or cesium fluoride (CsF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve the direct fluorination of m-xylene using elemental fluorine (F2) in the presence of a catalyst. This method allows for the efficient and large-scale production of the compound, although it requires careful handling of the highly reactive fluorine gas.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1,3-dimethylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The fluorine atom and methyl groups on the benzene ring influence the reactivity and regioselectivity of EAS reactions. Common reactions include nitration, sulfonation, and halogenation.

    Nucleophilic Aromatic Substitution (NAS): The presence of the electron-withdrawing fluorine atom makes the compound susceptible to NAS, where nucleophiles can replace the fluorine atom under appropriate conditions.

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.

    Sulfonation: Fuming sulfuric acid (H2SO4) is employed to add sulfonic acid groups.

    Halogenation: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) are used for halogenation reactions.

Major Products Formed

    Nitration: 2-Fluoro-1,3-dimethyl-4-nitrobenzene.

    Sulfonation: 2-Fluoro-1,3-dimethyl-4-sulfonic acid.

    Oxidation: 2-Fluoro-1,3-dimethylbenzoic acid or 2-Fluoro-1,3-dimethylbenzaldehyde.

Scientific Research Applications

2-Fluoro-1,3-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound can be used as a probe in biological studies to investigate the effects of fluorine substitution on biological activity.

    Medicine: Fluorinated aromatic compounds, including this compound, are explored for their potential use in drug development due to their unique pharmacokinetic properties.

    Industry: It serves as an intermediate in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

2-Fluoro-1,3-dimethylbenzene can be compared with other fluorinated aromatic compounds such as:

    2-Fluorotoluene: Similar structure but with only one methyl group.

    2,4-Difluorotoluene: Contains two fluorine atoms and one methyl group.

    2-Fluoro-1,4-dimethylbenzene: The fluorine atom is positioned differently on the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern, which affects its chemical reactivity and physical properties, making it suitable for particular applications in research and industry.

Properties

IUPAC Name

2-fluoro-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAUTNBVFDTYTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196112
Record name 2-Fluoro-m-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443-88-9
Record name 2-Fluoro-1,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-m-xylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-m-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-m-xylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.496
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

200 ml of anhydrous hydrogen fluoride were placed at 0° C. in a stainless steel laboratory autoclave and 100 g of 2,6-dimethylphenyl fluoroformate were added dropwise. The autoclave was sealed and heated at a maximum temperature of 140° C. for 1.5 hours. The reaction mixture was worked up as described in Example 9. 2,6-Dimethylfluorobenzene was obtained in a yield of 75%.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

500 ml of anhydrous hydrogen fluoride were placed at 0° C. in a stainless steel laboratory autoclave and 150 g of 2,6-dimethylphenyl chloroformate were added dropwise. The autoclave was sealed and heated at a maximum temperature of 140° C. for 1.5 hours, the pressure of the gases formed being released at 26 bar. The reaction mixture was worked up as described in Example 9. 2,6-Dimethylfluorobenzene was obtained in a yield of 68.4%.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

70 ml of hydrogen fluoride and 200 ml of 1,1,2-trifluoro-1,2,2-trichloroethane were placed at 0° C. in a stainless steel autoclave and 100 g of 2,6-dimethylphenyl chloroformate were added dropwise. The autoclave was sealed and heated at a maximum temperature of 160° C. for 5 hours, the pressure of the gases formed being released at 30 bar. The reaction mixture was worked up as described in Example 9. 2,6-Dimethylfluorobenzene was obtained in a yield of 30% and 2,6-dimethylphenyl fluoroformate in a yield of 40%. The latter can be added to a new batch for the preparation of 2,6-dimethylfluorobenzene (see Example 15).
Quantity
70 mL
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

1.1 kg of anhydrous hydrogen fluoride were placed in a 3 l autoclave and the autoclave was sealed and heated to 130° C. At this temperature, 1 kg of 2,6-dimethylphenyl chloroformate was pumped in over a period of 3 hours, the pressure of the gases formed being released at 40 bar. Finally, the mixture was stirred for 1 hour at 130° C. The reaction mixture was then cooled and excess hydrogen fluoride was distilled off at 100 mbar. Further working-up of the reaction mixture was carried out as described in Example 9. 2,6-Dimethylfluorobenzene was obtained in a yield of 58.3%.
Quantity
1.1 kg
Type
reactant
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-1,3-dimethylbenzene
Reactant of Route 2
2-Fluoro-1,3-dimethylbenzene
Reactant of Route 3
Reactant of Route 3
2-Fluoro-1,3-dimethylbenzene
Reactant of Route 4
Reactant of Route 4
2-Fluoro-1,3-dimethylbenzene
Reactant of Route 5
Reactant of Route 5
2-Fluoro-1,3-dimethylbenzene
Reactant of Route 6
Reactant of Route 6
2-Fluoro-1,3-dimethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.